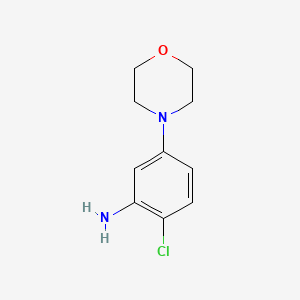

2-Chloro-5-(4-morpholinyl)aniline

Description

2-Chloro-5-(4-morpholinyl)aniline (CAS: 915921-20-9) is a substituted aniline derivative featuring a morpholine ring at the 5-position and a chlorine atom at the 2-position of the benzene ring. The morpholine group, a six-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the compound. This structure is frequently utilized in medicinal chemistry as a pharmacophore due to its ability to modulate solubility, bioavailability, and target binding .

Properties

IUPAC Name |

2-chloro-5-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCIHSSSIQADGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589802 | |

| Record name | 2-Chloro-5-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-20-9 | |

| Record name | 2-Chloro-5-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5-(4-morpholinyl)aniline involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and involves the use of boron reagents . The general procedure includes the reaction of 2-chloro-5-bromoaniline with morpholine in the presence of a palladium catalyst and a base under mild conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-morpholinyl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro compounds under specific conditions.

Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitro compounds, and other derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antiparasitic Activity

Research has shown that compounds containing the morpholine moiety exhibit potential antimicrobial properties. For example, derivatives of 2-chloro-5-(4-morpholinyl)aniline have been explored for their efficacy against various pathogens, including malaria. In the context of malaria treatment, studies have focused on optimizing the aniline structure to enhance the potency of triazolopyrimidine-based inhibitors targeting Plasmodium falciparum dihydroorotate dehydrogenase. These studies indicate that modifications to the aniline component can significantly influence the biological activity of the resulting compounds, suggesting a promising avenue for further drug development against malaria .

Cancer Research

The compound has also been implicated in cancer research. A study explored the structure-activity relationship of phosphatidylcholine-specific phospholipase C inhibitors, revealing that morpholine-containing compounds showed significant anti-proliferative effects against cancer cell lines such as MDA-MB-231 and HCT116. This indicates that this compound and its derivatives could serve as potential leads in developing new anticancer therapies .

Organic Synthesis Applications

Building Block in Organic Chemistry

this compound is utilized as a versatile building block in organic synthesis. Its chlorinated aniline structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in synthesizing more complex organic molecules. For instance, it can be employed in the synthesis of pharmaceuticals and agrochemicals by enabling the introduction of diverse functional groups through established synthetic pathways .

Synthesis of Novel Compounds

The compound has been used to synthesize novel derivatives with enhanced properties. For example, researchers have synthesized various substituted anilines and benzoic acid derivatives by employing this compound as a starting material. These derivatives have shown improved pharmacological profiles, highlighting the compound's utility in generating new chemical entities with potential therapeutic applications .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-morpholinyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Differences

- Morpholine vs. Piperazine/Pyrrolidine: The morpholine group in this compound provides moderate electron-donating effects due to its oxygen atom, enhancing solubility compared to piperazine derivatives. The pyrrolidine carbonyl analog (C₁₁H₁₂ClN₂O ) introduces a carbonyl group, enabling hydrogen bonding and increasing rigidity, which may enhance receptor affinity.

Heterocyclic Modifications :

- The oxazole-containing analog (C₉H₇ClN₂O ) replaces the morpholine with a heteroaromatic ring, altering π-π stacking interactions and metabolic stability.

- The trifluoromethyl derivative (C₇H₅ClF₃N ) leverages fluorine’s electronegativity to improve membrane permeability and resistance to oxidative metabolism.

Biological Activity

2-Chloro-5-(4-morpholinyl)aniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including medicinal and industrial chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 224.69 g/mol

This compound features a chloro group and a morpholine ring, which are crucial for its biological activity.

This compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown potential as a selective inhibitor of phosphodiesterases (PDEs), which are enzymes involved in various signaling pathways. The inhibition of PDEs can lead to increased levels of cyclic nucleotides, thus influencing numerous physiological processes, including inflammation and cell proliferation.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. It has been investigated for its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. By inhibiting PDEs, the compound may reduce inflammation-related signaling pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Anticancer Activity

In a study conducted on human breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. The compound's IC values were found to be significantly lower than those of standard chemotherapeutic agents, indicating its potential as a novel therapeutic candidate.

Study 2: Anti-inflammatory Mechanism

Another research effort explored the anti-inflammatory effects of the compound in a murine model of acute inflammation. Administration of this compound led to a marked reduction in pro-inflammatory cytokines, suggesting that the compound effectively modulates inflammatory responses through PDE inhibition .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro group and morpholine ring | Anticancer, anti-inflammatory |

| 5-(4-Morpholinyl)-2-nitroaniline | Nitro group instead of chloro | Moderate anticancer activity |

| 4-(Morpholinyl)-3-nitroaniline | Different substitution pattern | Lower efficacy compared to chloro derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.